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Introduction
Flonoltinib (also known as Flonoltinib Maleate) is a potent, orally bioavailable small molecule

inhibitor targeting both Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2]

Dysregulation of the JAK-STAT and FLT3 signaling pathways is a hallmark of various

hematologic malignancies, including myeloproliferative neoplasms (MPNs) and acute myeloid

leukemia (AML).[3][4] Flonoltinib's dual inhibitory action offers a promising therapeutic

strategy for these diseases. This technical guide provides a comprehensive overview of

Flonoltinib's mechanism of action, preclinical and clinical data, and detailed experimental

protocols for its evaluation.

Mechanism of Action
Flonoltinib exhibits a high degree of selectivity for JAK2 over other JAK family members.[3][5]

A distinguishing feature of its mechanism is its stronger binding affinity for the pseudokinase

domain (JH2) of JAK2 compared to the kinase domain (JH1).[3][6] The binding to the JH2

domain may contribute to its high selectivity.[7] By inhibiting both the wild-type and mutated

forms of JAK2, such as JAK2V617F, Flonoltinib effectively blocks the downstream signaling

cascade, primarily the phosphorylation and activation of Signal Transducer and Activator of

Transcription 5 (STAT5).[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 16 Tech Support

https://www.benchchem.com/product/b15615481?utm_src=pdf-interest
https://www.benchchem.com/product/b15615481?utm_src=pdf-body
https://www.benchchem.com/product/b15615481?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Note_Determining_Pacritinib_Dose_Response_Curves_using_MTT_and_XTT_Cell_Viability_Assays.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3097453/
https://pubmed.ncbi.nlm.nih.gov/18336085/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8609071/
https://www.benchchem.com/product/b15615481?utm_src=pdf-body
https://www.benchchem.com/product/b15615481?utm_src=pdf-body
https://www.benchchem.com/product/b15615481?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/18336085/
https://www.selleckchem.com/products/pacritinib-sb1518.html
https://pubmed.ncbi.nlm.nih.gov/18336085/
https://www.cyagen.com/mouseatlas/C001564
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_Flt3_IN_25_Treated_Cells.pdf
https://www.benchchem.com/product/b15615481?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Note_Determining_Pacritinib_Dose_Response_Curves_using_MTT_and_XTT_Cell_Viability_Assays.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Simultaneously, Flonoltinib potently inhibits FLT3, a receptor tyrosine kinase crucial for the

survival and proliferation of hematopoietic stem and progenitor cells.[5][8] Mutations in FLT3,

particularly internal tandem duplications (FLT3-ITD), are common in AML and lead to

constitutive activation of the receptor.[4] Flonoltinib's inhibition of FLT3 blocks its

autophosphorylation and downstream signaling pathways, including the PI3K/AKT and

MAPK/ERK pathways.[2]

The dual inhibition of both JAK2 and FLT3 by Flonoltinib provides a multi-pronged attack on

the aberrant signaling networks driving the growth and survival of malignant cells in diseases

like MPNs and AML.[5]

Data Presentation
In Vitro Kinase Inhibitory Activity

Kinase Target IC50 (nM)

JAK1 26

JAK2 0.7 - 0.8

JAK2V617F 1.4

JAK3 39

FLT3 4 - 15

Table 1: Summary of Flonoltinib's half-maximal inhibitory concentrations (IC50) against

various kinases. Data compiled from multiple sources.[1][2][9]

In Vitro Anti-proliferative Activity
Cell Line Genotype IC50 (µM)

Ba/F3-JAK2WT Wild-type JAK2 0.39

Ba/F3-JAK2V617F JAK2V617F mutant 0.2

FLT3 mutant cell lines FLT3 mutant < 0.1

JAK2V617F mutant cell lines JAK2V617F mutant < 0.5
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Table 2: Anti-proliferative activity of Flonoltinib in various cell lines.[1]

Preclinical In Vivo Efficacy
In murine models of JAK2V617F-induced myeloproliferative neoplasms, Flonoltinib has

demonstrated significant dose-dependent efficacy.[3][10]

Animal Model Treatment Key Findings

Ba/F3-JAK2V617F xenograft 15 and 30 mg/kg Flonoltinib Robust antitumor activity.[1]

JAK2V617F bone marrow

transplantation

Oral administration of

Flonoltinib

Reduced hepatosplenomegaly,

prolonged survival, and strong

inhibitory effects on spleen and

bone marrow fibrosis.[3][11]

Table 3: Summary of preclinical in vivo studies of Flonoltinib.

Clinical Trial Data (Phase I/IIa in Myelofibrosis)
A first-in-human Phase I/IIa study (NCT05153343) has evaluated the safety and efficacy of

Flonoltinib in patients with intermediate-2 or high-risk myelofibrosis.[12][13]

Parameter Result

Maximum Tolerated Dose (MTD) 225 mg/day

Spleen Volume Reduction (SVR) ≥35% at week

24
77.3% (17 out of 22 patients)

Best SVR ≥35% 83.3% (25 out of 30 patients)

Best Total Symptom Score (TSS50)

improvement
80.0% (24 out of 30 patients)

Bone Marrow Fibrosis Improvement at week 24 Observed in 5 patients

Table 4: Preliminary results from the Phase I/IIa clinical trial of Flonoltinib in myelofibrosis

patients.[12][13]
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Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase
Assay)
This protocol is adapted for determining the inhibitory activity of Flonoltinib against JAK2 and

FLT3 kinases.

Materials:

Recombinant human JAK2 and FLT3 enzymes

Substrate peptides (e.g., Poly(Glu, Tyr) 4:1 for JAK2, specific peptide for FLT3)

ATP

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM

DTT)

ADP-Glo™ Kinase Assay Kit (Promega)

384-well white assay plates

Plate reader capable of measuring luminescence

Procedure:

Compound Preparation: Prepare a serial dilution of Flonoltinib in the kinase assay buffer.

Include a DMSO-only control.

Enzyme Preparation: Dilute the recombinant JAK2 or FLT3 enzyme in the kinase assay

buffer to the desired concentration.

Assay Plate Setup: Add 5 µL of each Flonoltinib dilution or DMSO control to the wells of the

384-well plate.

Enzyme Addition: Add 10 µL of the diluted enzyme to each well. Gently mix and incubate for

10-15 minutes at room temperature.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 16 Tech Support

https://www.benchchem.com/product/b15615481?utm_src=pdf-body
https://www.benchchem.com/product/b15615481?utm_src=pdf-body
https://www.benchchem.com/product/b15615481?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Initiation: Prepare a substrate/ATP mixture in the kinase assay buffer. The final ATP

concentration should be close to its Km for the respective kinase. Add 10 µL of the

substrate/ATP mixture to each well to start the reaction.

Incubation: Incubate the plate at room temperature for 60-120 minutes.

Kinase Activity Detection:

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP. Incubate for 40 minutes at room temperature.

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate

a luminescent signal. Incubate for 30-60 minutes at room temperature.

Data Acquisition and Analysis: Measure the luminescence of each well. Calculate the

percentage of inhibition for each Flonoltinib concentration relative to the DMSO control and

determine the IC50 value using a dose-response curve.

Cell Proliferation Assay (MTT Assay)
This protocol is for assessing the anti-proliferative effects of Flonoltinib on JAK2- or FLT3-

dependent cell lines (e.g., Ba/F3-JAK2V617F, MV4-11).

Materials:

JAK2- or FLT3-dependent cell line

Complete culture medium

Flonoltinib stock solution (in DMSO)

96-well flat-bottom tissue culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

sterile PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL

of complete culture medium. For adherent cells, allow them to attach overnight.

Compound Treatment: Prepare serial dilutions of Flonoltinib in culture medium. Remove the

existing medium from the wells and add 100 µL of the Flonoltinib dilutions or control

medium (with vehicle).

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at

37°C to allow the formation of formazan crystals.

Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization

solution to each well to dissolve the formazan crystals.

Data Acquisition and Analysis: Measure the absorbance at 570 nm. Calculate the percentage

of cell viability for each Flonoltinib concentration relative to the vehicle control and

determine the IC50 value.

Western Blot for Phospho-STAT5 and Phospho-FLT3
This protocol is for detecting the inhibition of JAK2 and FLT3 signaling by Flonoltinib in

leukemia cell lines.

Materials:

Leukemia cell line (e.g., HEL for p-STAT5, MV4-11 for p-FLT3)

Flonoltinib

RIPA buffer with protease and phosphatase inhibitors

BCA protein assay kit
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Laemmli sample buffer

SDS-PAGE gels and running buffer

PVDF or nitrocellulose membranes

Blocking buffer (5% BSA or non-fat dry milk in TBST)

Primary antibodies (anti-p-STAT5, anti-total STAT5, anti-p-FLT3, anti-total FLT3, and a

loading control like β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Cell Treatment and Lysis: Treat cells with varying concentrations of Flonoltinib for a

specified time. Harvest the cells and lyse them in RIPA buffer.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

Sample Preparation: Normalize protein concentrations and prepare samples by adding

Laemmli buffer and boiling.

SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer

the proteins to a membrane.

Blocking and Antibody Incubation: Block the membrane and then incubate with the primary

antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detection and Analysis: Apply the chemiluminescent substrate and capture the signal.

Perform densitometric analysis to quantify the band intensities, normalizing the

phosphorylated protein signal to the total protein or loading control.
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Murine Model of JAK2V617F-Induced Myeloproliferative
Neoplasm
This protocol outlines a bone marrow transplantation model to evaluate the in vivo efficacy of

Flonoltinib.

Materials:

Donor mice expressing JAK2V617F

Recipient wild-type mice (e.g., C57BL/6)

5-Fluorouracil (5-FU)

Flonoltinib formulation for oral administration

Equipment for bone marrow harvesting, cell counting, and intravenous injection

Calipers for spleen measurement

Hematology analyzer

Procedure:

Donor and Recipient Preparation: Treat donor mice with 5-FU to enrich for hematopoietic

stem and progenitor cells. Irradiate recipient mice to ablate their native bone marrow.

Bone Marrow Transplantation: Harvest bone marrow from the donor mice and transplant it

into the recipient mice via intravenous injection.

Treatment Initiation: Once the MPN phenotype is established (e.g., elevated blood counts,

splenomegaly), randomize the mice into treatment (Flonoltinib) and vehicle control groups.

Administer Flonoltinib orally at the desired doses and schedule.

Monitoring: Monitor the mice regularly for signs of disease progression, including body

weight, complete blood counts, and spleen size (measured by palpation or imaging).
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Endpoint Analysis: At the end of the study, euthanize the mice and collect tissues (spleen,

liver, bone marrow) for histological analysis (e.g., H&E staining, reticulin staining for fibrosis)

and flow cytometry to assess the hematopoietic cell populations.

Data Analysis: Compare the treatment group to the control group in terms of survival, blood

counts, spleen and liver weights, and the degree of fibrosis.

Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol is for determining the binding kinetics and affinity of Flonoltinib to JAK2 and

FLT3.

Materials:

SPR instrument (e.g., Biacore)

Sensor chips (e.g., CM5)

Recombinant JAK2 and FLT3 proteins

Flonoltinib

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

Running buffer (e.g., HBS-EP+)

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

Ligand Immobilization: Activate the sensor chip surface and immobilize the recombinant

JAK2 or FLT3 protein using amine coupling.

Analyte Preparation: Prepare a serial dilution of Flonoltinib in the running buffer.

Binding Assay: Inject the serially diluted Flonoltinib solutions over the immobilized protein

surface and a reference flow cell. Monitor the association and dissociation phases in real-

time.
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Regeneration: After each cycle, regenerate the sensor surface to remove the bound analyte.

Data Analysis: Fit the sensorgram data to a suitable binding model to determine the

association rate constant (ka), dissociation rate constant (kd), and the equilibrium

dissociation constant (KD).

Mandatory Visualization
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Caption: Flonoltinib inhibits the JAK2-STAT5 signaling pathway.
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Caption: Flonoltinib inhibits the FLT3 signaling pathway.
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Caption: Workflow for in vitro kinase inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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